Cas no 1508552-08-6 (ethyl 2-fluoro-5-iodo-3-methylbenzoate)
ethyl 2-fluoro-5-iodo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-fluoro-5-iodo-3-methylbenzoate
-
- Inchi: 1S/C10H10FIO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3
- InChI Key: WLULJPAEOLYGSN-UHFFFAOYSA-N
- SMILES: C(C1C=C(I)C=C(C)C=1F)(=O)OCC
ethyl 2-fluoro-5-iodo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022J3I-1g |
ethyl 2-fluoro-5-iodo-3-methylbenzoate |
1508552-08-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
| Aaron | AR022J3I-1g |
ethyl 2-fluoro-5-iodo-3-methylbenzoate |
1508552-08-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
| Aaron | AR022J3I-250mg |
ethyl 2-fluoro-5-iodo-3-methylbenzoate |
1508552-08-6 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR022J3I-250mg |
ethyl 2-fluoro-5-iodo-3-methylbenzoate |
1508552-08-6 | 95% | 250mg |
$500.00 | 2025-02-13 |
ethyl 2-fluoro-5-iodo-3-methylbenzoate Related Literature
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on ethyl 2-fluoro-5-iodo-3-methylbenzoate
Introduction to Ethyl 2-Fluoro-5-Iodo-3-Methylbenzoate (CAS No. 1508552-08-6)
Ethyl 2-fluoro-5-iodo-3-methylbenzoate (CAS No. 1508552-08-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluoro and iodo substituents makes it particularly intriguing for medicinal chemists, as these elements are known to enhance the metabolic stability and binding affinity of drug candidates.
The ethyl 2-fluoro-5-iodo-3-methylbenzoate molecule belongs to the class of aromatic esters, which are widely utilized in the development of pharmaceuticals due to their versatility in chemical modifications. The specific arrangement of the methyl, fluoro, and iodo groups on the benzene ring imparts distinct reactivity, making it a suitable precursor for further functionalization. This compound has been increasingly explored in recent years for its potential applications in the synthesis of novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The fluoro- and iodo-containing benzoate derivatives, including ethyl 2-fluoro-5-iodo-3-methylbenzoate, have shown promise in this regard. For instance, studies have demonstrated that such compounds can modulate enzyme activity and receptor binding, which are critical for drug discovery. The< strong>methyl group further enhances the compound's solubility and bioavailability, making it an attractive candidate for further development.
The synthesis of ethyl 2-fluoro-5-iodo-3-methylbenzoate typically involves multi-step organic reactions, starting from commercially available precursors. The introduction of the fluoro and iodo substituents requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only improve the overall yield but also minimize unwanted side products, ensuring a high-quality final product.
The structural features of ethyl 2-fluoro-5-iodo-3-methylbenzoate make it a versatile building block for medicinal chemistry applications. The presence of the ester group allows for further derivatization through hydrolysis or transesterification, enabling the creation of diverse analogs with tailored properties. Additionally, the< strong>methyl,< strong>fluoro, and< strong>iodo groups provide multiple sites for functionalization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of their drug candidates.
In conclusion, ethyl 2-fluoro-5-iodo-3-methylbenzoate (CAS No. 1508552-08-6) is a highly valuable compound in pharmaceutical research due to its unique structural characteristics and reactivity. Its potential applications in drug development continue to be explored, with promising results in various therapeutic areas. As synthetic methodologies advance, the accessibility and utility of this compound are expected to increase further, making it an indispensable tool for medicinal chemists worldwide.
1508552-08-6 (ethyl 2-fluoro-5-iodo-3-methylbenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)